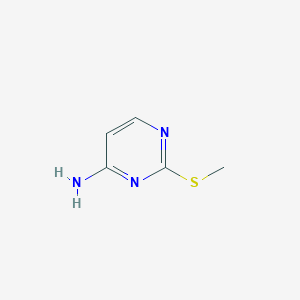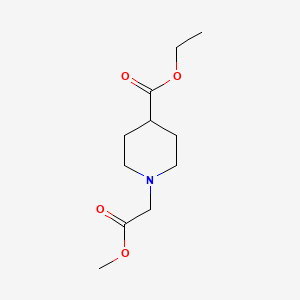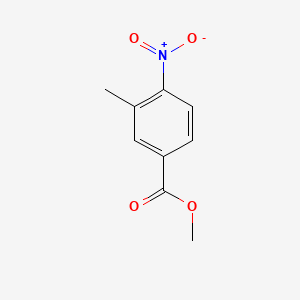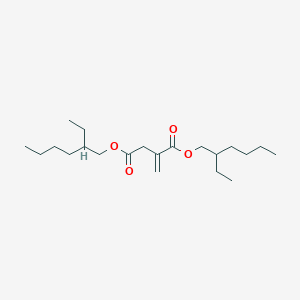
6-bromo-2,3,4,9-tetrahidro-1H-carbazol
Descripción general
Descripción
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, meaning it contains a ring structure of alternating single and double bonds. 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is an important intermediate in the synthesis of other compounds of interest, such as carbazoles and carbazolines. It is also used as a starting material in the synthesis of biologically active compounds, including drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Síntesis Química
“6-bromo-2,3,4,9-tetrahidro-1H-carbazol” se utiliza en la síntesis química . Tiene un número CAS de 21865-50-9 y un peso molecular de 250.14 . Es una sustancia sólida que se almacena en condiciones secas a temperatura ambiente .
Estudios de Oxidación
Este compuesto se ha utilizado en estudios de oxidación quimio- y regioselectiva . La oxidación de 2,3,4,9-tetrahidro-1H-carbazoles sustituidos se utilizó para obtener 2,3,4,9-tetrahidro-1H-carbazol-1-onas o 3,4,5,6-tetrahidro-1H-1-benzazonina-2,7-dionas dependiendo de la naturaleza del oxidante seleccionado .
Actividad Biológica
Los derivados de tetrahidrocarbazol, como “this compound”, han exhibido un amplio espectro de actividad biológica . Han mostrado actividad antibacteriana, antifúngica, anticancerígena, hipoglucémica e hipolipidémica .
Estudios de Funcionalización
Una ruta prometedora para la funcionalización de la posición 1 en tetrahidrocarbazoles involucra las respectivas tetrahidrocarbazolonas que se pueden convertir en condiciones suaves en varios tetrahidrocarbazoles funcionalizados .
Síntesis de Tetrahidrocarbazolonas
“this compound-1-ona” se obtuvo de “this compound” según un método específico . Esto muestra su uso potencial en la síntesis de tetrahidrocarbazolonas .
Reacciones con Tribromuro de Boro
Aunque no está directamente relacionado con “this compound”, los 2,3,4,5-tetracarba-mdo-hexaboranos (6) peralquilados reaccionan con tribromuro de boro, BBr3, mediante un intercambio selectivo del sustituyente alquilo en la posición 6 para dar los nuevos derivados 6-bromo correspondientes . Esto sugiere una posible reactividad de “this compound” con tribromuro de boro.
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole are currently unknown
Result of Action
The molecular and cellular effects of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells . Additionally, its antibacterial and antifungal activities indicate its potential to disrupt microbial cell membranes and metabolic processes.
Molecular Mechanism
At the molecular level, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in metabolic pathways can result in altered gene expression and metabolic flux . These molecular interactions are essential for understanding the compound’s mode of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activities . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its anticancer properties may be dose-dependent, with higher doses potentially causing cytotoxicity . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGCFMAGWFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296443 | |
| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21865-50-9 | |
| Record name | 21865-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)

![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)


![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)



